

# Comparative study of Repaglinide versus Repaglinide Anhydride bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Repaglinide Anhydride

Cat. No.: B15291073 Get Quote

# Comparative Bioactivity Analysis: Repaglinide vs. Repaglinide Anhydride

A comprehensive review of the available scientific literature reveals a significant data gap for "Repaglinide Anhydride." To date, there are no published studies, chemical property data, or bioactivity assessments for a compound specifically identified as repaglinide anhydride. This absence of information makes a direct comparative study with Repaglinide impossible.

Therefore, this guide will provide a thorough analysis of the bioactivity of Repaglinide, presented in a comparative format to highlight the current state of knowledge and the void where data on **Repaglinide Anhydride** would exist. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into Repaglinide's properties and mechanism of action.

## **Chemical and Pharmacokinetic Properties**

The following table summarizes the key chemical and pharmacokinetic parameters of Repaglinide. Data for **Repaglinide Anhydride** is not available.



| Property              | Repaglinide                                                                        | Repaglinide Anhydride |
|-----------------------|------------------------------------------------------------------------------------|-----------------------|
| Molecular Formula     | C27H36N2O4[1]                                                                      | Not Available         |
| Molecular Weight      | 452.6 g/mol [1]                                                                    | Not Available         |
| Melting Point         | 126-128°C (from ethanol-<br>water)[2], 130-131°C (from<br>neutral water)[2]        | Not Available         |
| Solubility            | Practically insoluble in water, freely soluble in methanol and methylene chloride. | Not Available         |
| Bioavailability       | Approximately 56%[3][4]                                                            | Not Available         |
| Protein Binding       | >98% (primarily to albumin)[1] [4]                                                 | Not Available         |
| Metabolism            | Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes[1].              | Not Available         |
| Elimination Half-Life | Approximately 1 hour[4]                                                            | Not Available         |
| Excretion             | Primarily through feces (bile) (~90%) and a small portion in urine (~8%)[4].       | Not Available         |

### **Mechanism of Action: Repaglinide**

Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic drugs[3][4]. Its primary mechanism of action is to stimulate the release of insulin from the pancreatic  $\beta$ -cells[1][4]. This action is dependent on the presence of functioning  $\beta$ -cells and is glucose-dependent, meaning insulin release diminishes at low glucose concentrations[1].

The signaling pathway is initiated by Repaglinide binding to and blocking the ATP-dependent potassium (KATP) channels on the membrane of pancreatic  $\beta$ -cells[1][4]. This blockage leads to depolarization of the cell membrane. The change in membrane potential triggers the opening







of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the  $\beta$ -cell[1]. The elevated intracellular calcium concentration is the key signal that promotes the exocytosis of insulin-containing granules, leading to a rapid and short-lived increase in plasma insulin levels[3].









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. US20090209587A1 Repaglinide formulations Google Patents [patents.google.com]
- To cite this document: BenchChem. [Comparative study of Repaglinide versus Repaglinide Anhydride bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291073#comparative-study-of-repaglinide-versus-repaglinide-anhydride-bioactivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com